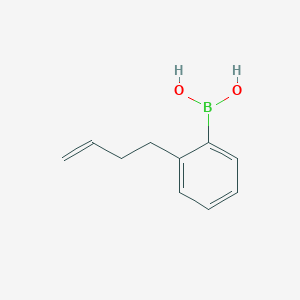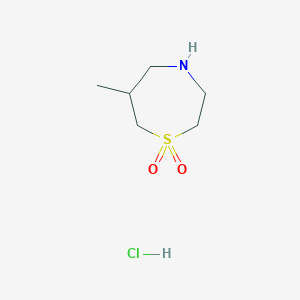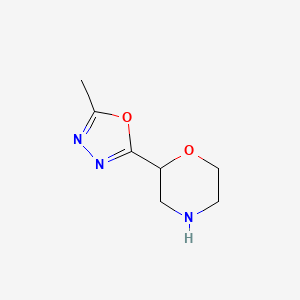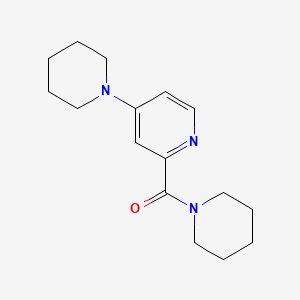
4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine
Übersicht
Beschreibung
“4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine” is an organic compound . It belongs to the class of organic compounds known as 1-benzoylpiperidines . These are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine” include a molecular weight of 162.232 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 281.2±13.0 °C at 760 mmHg, and a melting point of 78-83°C . The flash point is 123.9±19.8 °C .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Piperidine derivatives, including compounds like 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine, play a significant role in drug discovery and development due to their versatile pharmacological properties. These compounds are found in a variety of therapeutic agents, including antipsychotic, antihistamine, and anticancer drugs, owing to their ability to interact with a wide range of biological targets. The structural motif of piperidine is crucial in the rational design of drugs, as slight modifications can lead to significant differences in medicinal potential (Rathi et al., 2016; Sikazwe et al., 2009).
Pharmacology and Biological Activity
The pharmacological importance of piperidine and its analogs extends to a broad spectrum of biological activities, including antimicrobial, antitumor, and immunomodulatory effects. The diverse therapeutic applications of these compounds are attributed to their presence in natural products and their synthetic analogs, which have been explored for potential clinical uses. Piperidine alkaloids, in particular, have been studied for their various clinical applications and serve as a foundation for researchers to develop novel therapeutic agents with high efficacy (Singh et al., 2021).
Chemical Synthesis and Catalysis
The synthesis of complex molecules containing piperidine units is a key area of research, with applications in developing new materials and pharmaceuticals. Hybrid catalysts, for instance, are utilized for the synthesis of pyranopyrimidine scaffolds, demonstrating the importance of piperidine-based compounds in facilitating chemical transformations and producing molecules of interest for medicinal chemistry (Parmar et al., 2023).
Safety And Hazards
Eigenschaften
IUPAC Name |
piperidin-1-yl-(4-piperidin-1-ylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(19-11-5-2-6-12-19)15-13-14(7-8-17-15)18-9-3-1-4-10-18/h7-8,13H,1-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTXGFPPBUGGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=C2)C(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



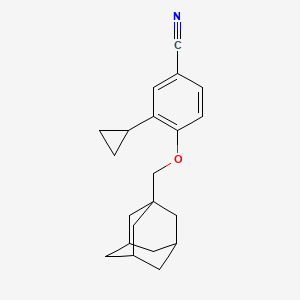
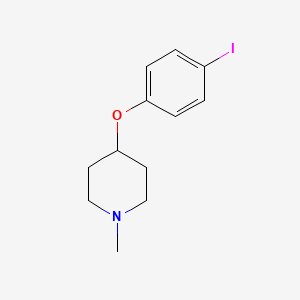
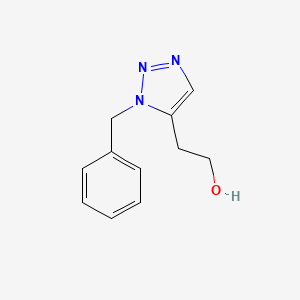


![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1445809.png)


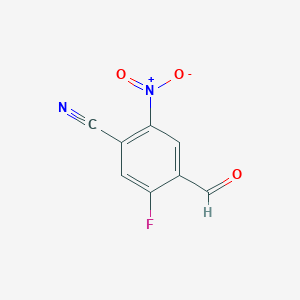
![Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1445815.png)
![5-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1445816.png)
